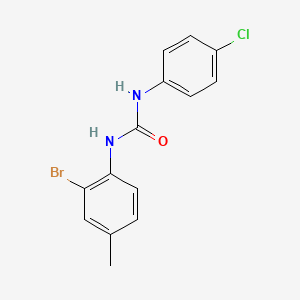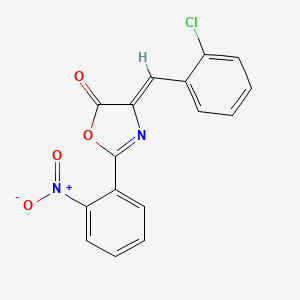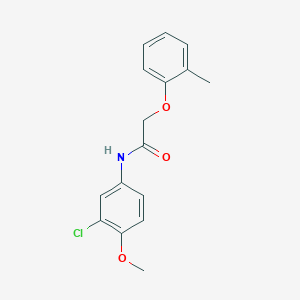
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, also known as THN, is a synthetic compound that has been studied for its potential therapeutic applications. THN belongs to the class of hydrazones and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells. In addition, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to modulate the activity of various transcription factors, including NF-κB and STAT3, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can reduce tumor growth, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the growth of cancer cells and reduce inflammation. However, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, the development of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide derivatives with improved pharmacological properties may also be a promising avenue of research.
Conclusion:
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, or 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, is a synthetic compound that has been studied for its potential therapeutic applications. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide exhibits a range of biological activities, including cytotoxicity against cancer cells, anti-inflammatory activity, and neuroprotective activity. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide research, including the investigation of its potential as a therapeutic agent for various diseases and the development of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide derivatives with improved pharmacological properties.
Méthodes De Synthèse
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can be synthesized through a condensation reaction between 2-naphthohydrazide and 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent, and the product is obtained through a series of purification steps. The purity of the final product is verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-hydroxy-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-11-9-14(19(27-2)20(17)28-3)12-22-23-21(25)16-10-8-13-6-4-5-7-15(13)18(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXHYGWGWKWRHG-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)


![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)



